molecular formula C14H12N4S B2774745 4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 120162-99-4

4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2774745
CAS No.: 120162-99-4
M. Wt: 268.34
InChI Key: KFQVUPWGDBAFNE-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzohydrazide with pyridine-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an acidic or basic medium to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it of interest in medicinal chemistry.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole: Lacks the thiol group, which may affect its reactivity and applications.

    4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-amine:

Uniqueness

4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the triazole ring and the thiol group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

4-(4-methylphenyl)-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c1-10-5-7-11(8-6-10)18-13(16-17-14(18)19)12-4-2-3-9-15-12/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQVUPWGDBAFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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